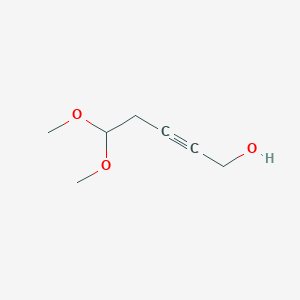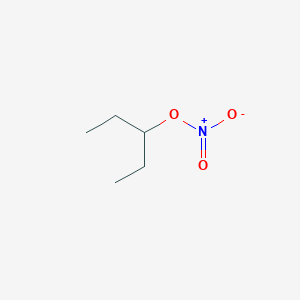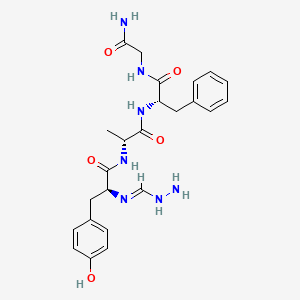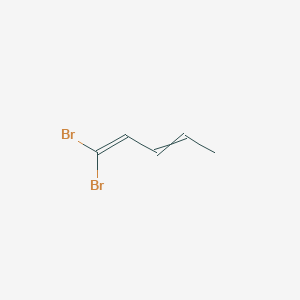![molecular formula C8H12O2 B14433758 Methyl bicyclo[2.2.0]hexane-1-carboxylate CAS No. 79368-51-7](/img/structure/B14433758.png)
Methyl bicyclo[2.2.0]hexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl bicyclo[220]hexane-1-carboxylate is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclohexane family, which is known for its rigid and compact molecular framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl bicyclo[2.2.0]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This photochemical reaction is used to create the bicyclic structure by combining two alkenes under UV light. The reaction conditions often include the use of a photoinitiator and a solvent such as dichloromethane. The resulting product can be further purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow photochemistry, which allows for the efficient and scalable synthesis of the compound. This method ensures consistent reaction conditions and high yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl bicyclo[2.2.0]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The bicyclic structure can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl bicyclo[2.2.0]hexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of methyl bicyclo[2.2.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with various enzymes and receptors. The bicyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: Another member of the bicyclohexane family, known for its compact structure and reactivity.
Bicyclo[2.2.1]heptane: A related compound with a slightly different ring structure, used in similar applications.
Uniqueness
Methyl bicyclo[2.2.0]hexane-1-carboxylate stands out due to its specific bicyclic framework and the presence of the ester functional group. This combination provides unique chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
79368-51-7 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
methyl bicyclo[2.2.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-10-7(9)8-4-2-6(8)3-5-8/h6H,2-5H2,1H3 |
InChI-Schlüssel |
BINUHINBZKGTCL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CCC1CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





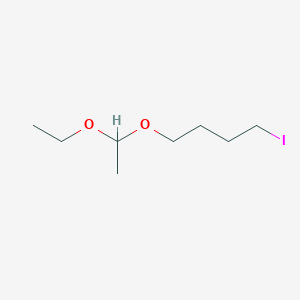
silane](/img/structure/B14433697.png)
